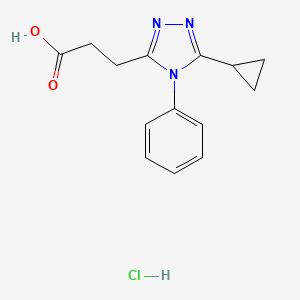

![molecular formula C18H24N2O4 B2487739 N1-(1,4-二氧杂螺[4.4]壬烷-2-基甲基)-N2-(3,5-二甲基苯基)草酰胺 CAS No. 899734-24-8](/img/structure/B2487739.png)

N1-(1,4-二氧杂螺[4.4]壬烷-2-基甲基)-N2-(3,5-二甲基苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide involves novel synthetic approaches that enable the construction of complex oxalamide frameworks. A notable method involves acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, leading to high-yielding synthesis of di- and mono-oxalamides (Mamedov et al., 2016). Additionally, three-component reactions have been utilized for the synthesis of compounds with the dioxaspiro[4.4]nonan moiety, demonstrating the versatility of these methods in constructing complex molecular architectures (Lisovenko et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds reveals a spirocyclic framework, characterized by the presence of dioxaspiro moieties. For instance, the crystal structure and thermodynamic properties of a related 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety have been studied, confirming its unique structural attributes (Zeng et al., 2021).

Chemical Reactions and Properties

The chemical behavior of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide and related compounds involves reactions that highlight the reactivity of the spirocyclic and oxalamide functional groups. One study describes the synthesis and characterization of N-{2-[(1,4-dioxaspiro[4.5]dec-2-ylmethyl)amino]ethyl}-N′-hydroxy-2-(hydroxyimino)ethanimidamide, showcasing the diverse reactivity of such compounds (Canpolat & Kaya, 2004).

Physical Properties Analysis

The physical properties of compounds with dioxaspiro[4.4]nonan moieties are influenced by their molecular structure. Research on related compounds indicates that their crystalline structure, thermal stability, and solubility are crucial for understanding their behavior in different environments and potential applications (Zeng et al., 2021).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are essential for the application and further functionalization of compounds like N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide. The efficient synthesis routes and the ability to form stable complexes with metals demonstrate the rich chemistry of these compounds (Canpolat & Kaya, 2004).

科学研究应用

铜催化的偶联反应

N1-(2,6-二甲基苯基)-N2-(吡啶-2-基甲基)草酰胺,一种相关化合物,在铜催化的(hetero)芳基卤代烃与1-炔烃的偶联反应中显示出有效性,这个过程对于创造具有多样结构的内部炔烃是重要的 (Chen et al., 2023)。

新颖的合成方法

一种新颖的合成方法涉及从3-(2-硝基芳基)环氧丙烷-2-甲酰胺经Meinwald重排反应制备N1-(2-羧基芳基)-N2-(芳基或H)草酰胺,有助于合成苯甲酸衍生物和草酰胺 (Mamedov et al., 2016)。

双亲二肟的合成

使用N-(1,4-二氧杂螺[4.4]壬-2-基甲基)丁烷-1,4-二胺,已经实现了含有N和O等元素的双亲二肟配体的合成。这些配体已被用于制备各种金属配合物,表明在配位化学中具有潜在应用 (Canpolat & Kaya, 2004)。

1,7-二氧杂螺[4.4]壬烷的合成

该化合物已被用作合成1,7-二氧杂螺[4.4]壬烷的前体,这是一类广泛存在于天然产物中的重要骨架 (Alonso et al., 2005)。

在药物开发中的潜力

尽管避免了关于药物使用和副作用的细节,但已对1-(1,4-二氧杂螺[4,5]癸-2-基甲基)-4-(2-甲氧基苯基)哌嗪衍生物进行了研究,以评估其结合亲和力和活性,表明在药物开发中具有潜在应用 (Franchini et al., 2017)。

腐蚀抑制

与N1-(1,4-二氧杂螺[4.4]壬-2-基甲基)-N2-(3,5-二甲基苯基)草酰胺相关的化合物已被研究其对轻钢腐蚀的抑制性能,表明在材料化学中具有应用潜力 (Chafiq et al., 2020)。

属性

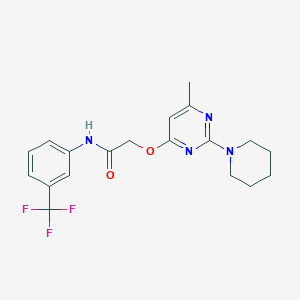

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-12-7-13(2)9-14(8-12)20-17(22)16(21)19-10-15-11-23-18(24-15)5-3-4-6-18/h7-9,15H,3-6,10-11H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPOBNFVJSONPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487657.png)

![4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2487658.png)

![Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2487659.png)

![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2487664.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487666.png)

![5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2487669.png)